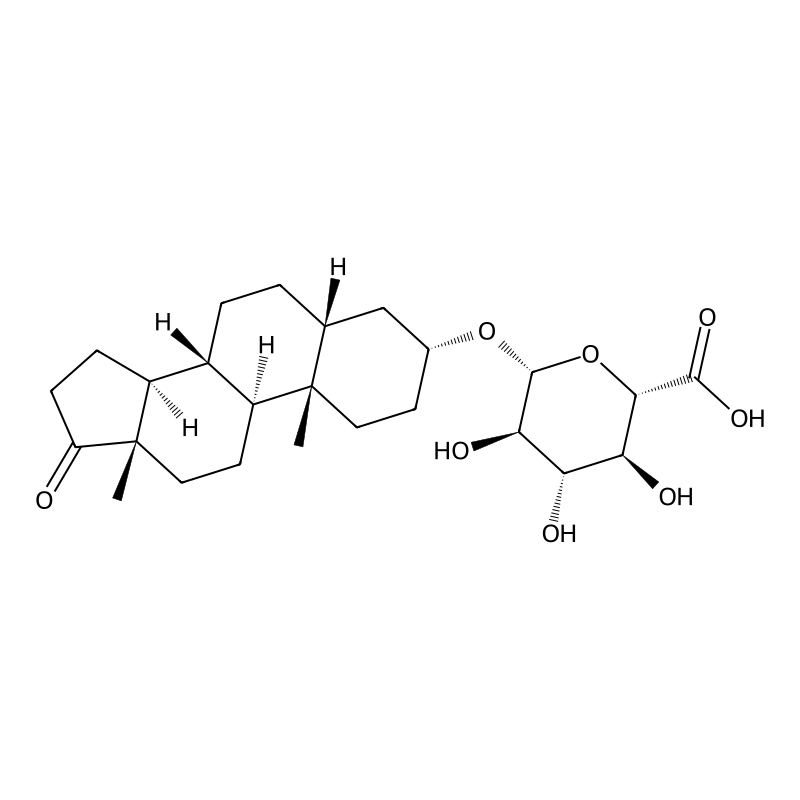

Etiocholanolone glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Endocrinology and Steroid Metabolism

Scientific Field: Endocrinology

Summary: Etiocholanolone glucuronide (ETIO-G) is a major inactive metabolite of testosterone. It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases. ETIO-G has significantly higher water solubility than etiocholanolone, allowing it to be excreted in urine via the kidneys.

Methods/Experimental Procedures: Researchers typically analyze ETIO-G levels in biological samples (e.g., urine or blood) using liquid chromatography-mass spectrometry (LC-MS) or other analytical techniques.

Results/Outcomes: Monitoring ETIO-G levels provides insights into steroid hormone metabolism, especially testosterone.

Neurosteroid Research

Scientific Field: Neurobiology

Summary: Etiocholanolone glucuronide is associated with neurosteroids

Methods/Experimental Procedures: Studies often involve analyzing ETIO-G levels in blood or cerebrospinal fluid samples from stroke patients using LC-MS or similar methods.

Results/Outcomes: Elevated ETIO-G levels may serve as a potential biomarker for stroke risk or severity.

Pharmacology and Drug Metabolism

Scientific Field: Pharmacology

Summary: Etiocholanolone glucuronide is sometimes referred to as a “drug” transporter, but it primarily facilitates the movement of metabolites and signaling molecules.

Methods/Experimental Procedures: Researchers study the interactions between ETIO-G and transporters (e.g., SLC22 family members) using in vitro assays and in vivo models.

Results/Outcomes: Understanding ETIO-G transport and metabolism contributes to drug development and personalized medicine.

Metabolomics and Systems Biology

Scientific Field: Metabolomics

Summary: The SLC22 family, including ETIO-G transporters, plays a central role in endogenous physiology. These transporters optimize levels of various metabolites and signaling molecules.

Methods/Experimental Procedures: Integrating data from genome-wide association studies (GWAS), in vivo models, and in vitro assays helps construct SLC22 transporter-metabolite networks.

Results/Outcomes: ETIO-G transporters interact with other ADME genes to regulate metabolites involved in organ crosstalk and inter-organismal communication.

Clinical Biomarker Research

Scientific Field: Clinical Chemistry

Summary: Monitoring ETIO-G levels can serve as a biomarker for assessing steroid hormone metabolism, kidney function, and overall health.

Methods/Experimental Procedures: Clinical laboratories measure ETIO-G concentrations in urine or serum samples using validated assays.

Results/Outcomes: Abnormal ETIO-G levels may indicate underlying health conditions or provide insights into drug metabolism.

Hormone-Drug Interactions

Summary: Etiocholanolone glucuronide interacts with various drugs, especially those affecting steroid hormones.

Methods/Experimental Procedures: Researchers investigate drug-ETIO-G interactions using in vitro studies and pharmacokinetic modeling.

Results/Outcomes: Understanding these interactions informs drug dosing, safety, and potential adverse effects.

Etiocholanolone glucuronide is a naturally occurring metabolite of testosterone, primarily formed in the liver through the enzymatic action of UDP-glucuronyltransferases on etiocholanolone. This compound is characterized by its increased water solubility compared to its precursor, allowing for efficient excretion via urine. As one of the major inactive metabolites of testosterone, etiocholanolone glucuronide plays a significant role in the metabolic pathways associated with steroid hormones .

The synthesis of etiocholanolone glucuronide occurs naturally in the body through enzymatic processes. The primary method involves:

- Substrate Preparation: Starting with etiocholanolone.

- Enzymatic Reaction: Utilizing UDP-glucuronyltransferases to catalyze the conjugation with uridine diphosphate glucuronic acid.

- Isolation: The resulting etiocholanolone glucuronide can be isolated from biological samples such as urine for further analysis.

This natural synthesis pathway ensures that etiocholanolone glucuronide is produced efficiently as part of normal steroid metabolism .

Etiocholanolone glucuronide has several applications in research and clinical settings:

- Biomarker Studies: It serves as a biomarker for assessing testosterone metabolism and endocrine function.

- Pharmacokinetics: Understanding its formation and excretion can aid in pharmacokinetic studies of steroid-based therapies.

- Environmental Monitoring: Its detection in aquatic environments can provide insights into endocrine disruption caused by steroid hormones.

Etiocholanolone glucuronide shares structural and functional similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Etiocholanolone | C19H30O2 | Precursor to etiocholanolone glucuronide; biologically active. |

| Androsterone glucuronide | C21H30O4 | Another major inactive metabolite of testosterone; different metabolic pathway. |

| Testosterone | C19H28O2 | Primary male sex hormone; directly influences various physiological processes. |

| Dihydrotestosterone | C19H30O2 | More potent androgen than testosterone; involved in androgenic activity. |

Etiocholanolone glucuronide is unique due to its specific role as a metabolite that enhances solubility for excretion without exhibiting direct biological activity .

Structural Chemistry

Molecular Formula and Weight

Etiocholanolone glucuronide possesses the molecular formula C25H38O8 [1] [4] [8]. The compound exhibits a molecular weight of 466.571 grams per mole (average molecular weight) [4] [7], with a monoisotopic molecular weight of 466.256668 atomic mass units [4] [8]. The exact mass determination using high-resolution mass spectrometry confirms the monoisotopic mass as 466.256668192 daltons [5]. These molecular parameters establish etiocholanolone glucuronide as a mid-sized steroid conjugate with substantial molecular complexity derived from the combination of the etiocholanolone steroid backbone and the glucuronic acid moiety [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C25H38O8 | [1] [4] [8] |

| Average Molecular Weight | 466.571 g/mol | [4] [7] |

| Monoisotopic Mass | 466.256668 Da | [4] [8] |

| Exact Mass | 466.256668192 Da | [5] |

Functional Groups and Bonding

Etiocholanolone glucuronide contains multiple distinct functional groups that determine its chemical behavior and biological activity [1] [3]. The steroid backbone contributes a ketone group at the 17-position, characterized by a carbonyl carbon double-bonded to oxygen [12]. The 3-alpha position features a hydroxyl group that serves as the conjugation site for the glucuronic acid moiety [1] [7]. The glucuronic acid component introduces several additional functional groups, including multiple hydroxyl groups at the 2', 3', and 4' positions of the sugar ring, and a carboxylic acid group at the 6' position [1] [20]. The glycosidic bond connecting the steroid and glucuronic acid portions represents a beta-linkage between the anomeric carbon of glucuronic acid and the 3-alpha hydroxyl of etiocholanolone [4] [7]. This conjugation transforms the relatively lipophilic etiocholanolone into a more hydrophilic compound suitable for urinary excretion [3] [5].

The bonding pattern within the molecule includes predominantly single carbon-carbon bonds throughout the steroid framework, with the exception of the 17-ketone carbonyl double bond [12]. The glucuronic acid moiety maintains the typical pyranose ring structure with chair conformation [1]. The ether linkage between the steroid and sugar components involves the anomeric carbon of glucuronic acid in beta-configuration [7] [20].

Three-Dimensional Configuration

The three-dimensional structure of etiocholanolone glucuronide reflects the spatial arrangement characteristic of 5-beta-androstane steroids [1] [10]. The steroid backbone adopts a rigid tetracyclic framework with specific stereochemical configurations at multiple chiral centers [8]. The compound possesses twelve defined stereocenters, all of which exhibit absolute stereochemical assignments [4] [8]. The A-ring junction exhibits a 5-beta configuration, which distinguishes etiocholanolone derivatives from their 5-alpha counterparts [10] [12]. The B-ring and C-ring maintain trans-fused arrangements, while the C-ring and D-ring junction also exhibits trans-stereochemistry [1].

The 3-alpha hydroxyl group projects below the plane of the steroid ring system, providing the stereochemically defined attachment point for the glucuronic acid moiety [7] [11]. The glucuronic acid component adopts a chair conformation typical of six-membered sugar rings, with the beta-glycosidic linkage positioning the sugar moiety in an equatorial orientation relative to the steroid backbone [1] [20]. The carboxylate group of the glucuronic acid extends away from the steroid framework, contributing significantly to the overall molecular polarity [3] [5].

The molecular geometry results in an elongated structure with distinct hydrophobic and hydrophilic regions [1]. The steroid portion remains largely hydrophobic, while the glucuronic acid component provides substantial hydrophilic character through its multiple hydroxyl groups and carboxylate functionality [3] [5].

Isomeric Forms

Etiocholanolone glucuronide can exist in several isomeric forms, primarily distinguished by the stereochemical configuration at the glucuronidation site and the anomeric carbon of the glucuronic acid moiety [14] [16]. The most common and biologically relevant form features beta-glucuronidation at the 3-alpha position of etiocholanolone [1] [7]. Alternative isomeric forms may theoretically include alpha-glucuronide linkages, though these are not typically observed in biological systems due to the specificity of UDP-glucuronosyltransferase enzymes [11].

Structural isomers of etiocholanolone glucuronide include related steroid glucuronides such as epiandrosterone glucuronide, which differs in the stereochemical configuration at the 3-position of the steroid backbone [14]. These compounds can be distinguished using advanced analytical techniques such as ion mobility-mass spectrometry [14] [16]. The separation of isomeric steroid glucuronide pairs represents a significant analytical challenge due to their identical molecular weights and similar fragmentation patterns [14].

Conformational isomers may also exist due to rotation around single bonds, particularly within the glucuronic acid moiety and at the glycosidic linkage [1]. However, the rigid steroid backbone significantly constrains the overall conformational flexibility of the molecule [12].

Physicochemical Properties

Solubility Parameters

Etiocholanolone glucuronide exhibits significantly enhanced water solubility compared to its unconjugated parent compound [2] [3]. The glucuronide conjugation process dramatically increases the hydrophilic character of the molecule through the introduction of multiple hydroxyl groups and a carboxylate functionality [3] [5]. This enhanced water solubility facilitates the compound's role in biological excretion pathways [2] [21].

The compound demonstrates high solubility in polar protic solvents, including water and lower alcohols [20] [24]. In contrast, etiocholanolone glucuronide shows limited solubility in non-polar organic solvents due to its significant hydrophilic character [3]. The solubility characteristics enable effective chromatographic separation using reversed-phase liquid chromatography systems [24] [32].

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Water | High solubility | [2] [3] |

| Methanol/Water | High solubility | [20] [24] |

| Non-polar solvents | Limited solubility | [3] |

The pH-dependent solubility behavior reflects the ionizable carboxylic acid group of the glucuronic acid moiety [25]. At physiological pH, the carboxylate group remains predominantly ionized, contributing to the compound's high water solubility [3] [5].

Stability Characteristics

Etiocholanolone glucuronide demonstrates variable stability depending on environmental conditions, particularly temperature, pH, and the presence of enzymatic activity [18] [21]. Under physiological conditions, the compound remains stable for extended periods when stored appropriately [21] [23]. Long-term stability studies have demonstrated that etiocholanolone glucuronide maintains structural integrity when stored at four degrees Celsius for periods extending to twenty-two months [21].

Temperature significantly influences the stability of the glucuronide conjugate [18] [21]. Elevated temperatures promote hydrolysis of the glycosidic bond, leading to the liberation of free etiocholanolone and glucuronic acid [18] [22]. Studies indicate that storage at thirty-seven degrees Celsius for seven days results in measurable decreases in glucuronide concentration due to partial cleavage of the conjugate [21]. However, temperatures of fifty-five degrees Celsius or higher are recommended for controlled hydrolysis procedures with minimal degradation [18].

| Storage Condition | Stability Duration | Degradation Observed | Reference |

|---|---|---|---|

| 4°C | 22 months | None | [21] |

| -20°C | 22 months | None | [21] |

| 37°C | 7 days | Partial cleavage | [21] |

| 55°C | Hydrolysis procedure | Minimal degradation | [18] |

The pH stability of etiocholanolone glucuronide varies significantly across different pH ranges [35]. The compound exhibits greater stability under neutral to slightly acidic conditions [22] [35]. Extremely acidic or basic conditions can promote hydrolysis of the glycosidic linkage [22]. Freeze-thaw cycles demonstrate minimal impact on compound stability when properly controlled [21] [23].

Enzymatic degradation represents a significant pathway for etiocholanolone glucuronide breakdown in biological systems [18] [22]. Beta-glucuronidase enzymes specifically cleave the glycosidic bond, releasing free etiocholanolone [22] [35]. The rate of enzymatic hydrolysis depends on enzyme concentration, temperature, and incubation time [22] [38].

Spectroscopic Properties

Etiocholanolone glucuronide exhibits characteristic spectroscopic properties across multiple analytical techniques [20] [28]. Mass spectrometry analysis reveals distinctive fragmentation patterns that facilitate structural identification and quantitative analysis [28] [29]. The compound typically undergoes loss of the glucuronide moiety (176 atomic mass units) as a primary fragmentation pathway [29] [30]. Additional characteristic fragment ions include water losses from the molecular ion and fragments arising from the steroid A-ring at mass-to-charge ratios of 97 and 109 [29].

Infrared spectroscopy of etiocholanolone glucuronide demonstrates multiple characteristic absorption bands [20] [41]. The spectrum exhibits broad hydroxyl stretching vibrations between 3615 and 3454 wavenumbers, reflecting the multiple hydroxyl groups present in the glucuronic acid moiety [20] [41]. The carbonyl stretch of the 17-ketone appears at approximately 1730 wavenumbers [20] [43]. Additional characteristic peaks include carbon-oxygen stretching vibrations around 1167 and 1087 wavenumbers, and glucuronide-specific bands at 1612, 1408, and 1295 wavenumbers [20] [41].

| Spectroscopic Technique | Characteristic Features | Wavenumber/m/z | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretch | 3615-3454 cm⁻¹ | [20] [41] |

| IR Spectroscopy | C=O stretch | 1730 cm⁻¹ | [20] [43] |

| IR Spectroscopy | C-O stretch | 1167, 1087 cm⁻¹ | [20] [41] |

| Mass Spectrometry | Glucuronide loss | -176 u | [29] [30] |

| Mass Spectrometry | A-ring fragments | m/z 97, 109 | [29] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about etiocholanolone glucuronide [20] [33]. Carbon-13 nuclear magnetic resonance reveals characteristic chemical shifts for the steroid carbons and the glucuronic acid carbons [20] [33]. The anomeric carbon of the glucuronic acid moiety appears at approximately 101.8 parts per million, confirming the beta-glycosidic linkage [20]. The carbonyl carbon of the 17-ketone resonates at 224.2 parts per million, while the carboxylate carbon appears at 177.0 parts per million [20].

Physical Description

XLogP3

Wikipedia

Etiocholanolone 3-glucuronide